molecular formula C30H50O B1231041 Presqualene alcohol CAS No. 31908-49-3

Presqualene alcohol

Cat. No.: B1231041
CAS No.: 31908-49-3
M. Wt: 426.7 g/mol
InChI Key: XLTBFLSFXLLDAZ-VVFNRDJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Presqualene alcohol is a natural product found in Salvia divinorum with data available.

Scientific Research Applications

1. Squalene Biosynthesis Mechanism

Presqualene alcohol plays a crucial role in the biosynthesis of squalene, a vital precursor in cholesterol synthesis. Studies have isolated and characterized an intermediate between farnesyl pyrophosphate and squalene, known as presqualene pyrophosphate. This intermediate's chemical reduction yields this compound, contributing to understanding the squalene biosynthesis mechanism (Epstein & Rilling, 2003).

2. Rearrangement to Squalene

Research on recombinant squalene synthase has shed light on the rearrangement of presqualene diphosphate to squalene. This process is crucial in cholesterol biosynthesis, and this compound emerges as a key intermediate. The study provides evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement in squalene biosynthesis (Blagg et al., 2002).

3. Enhancement of Prenyl Alcohol Production

This compound has been implicated in the enhancement of prenyl alcohol production. Research focusing on squalene synthase-deficient mutant Saccharomyces cerevisiae indicates that certain oils and detergents can significantly enhance the extracellular production of prenyl alcohols, including this compound (Muramatsu et al., 2008).

4. Presqualene Diphosphate Phosphatase Characterization

The characterization of a phosphatase that converts presqualene diphosphate to presqualene monophosphate has been a subject of study. This discovery is pivotal in understanding the roles of these compounds in cellular processes, particularly in human neutrophils (Fukunaga et al., 2006).

Properties

CAS No.

31908-49-3

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

[(1R,2R,3R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methanol

InChI

InChI=1S/C30H50O/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-31)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29,31H,9-12,15-16,18,20,22H2,1-8H3/b25-17+,26-19+,27-21+/t28-,29-,30-/m1/s1

InChI Key

XLTBFLSFXLLDAZ-VVFNRDJMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CCC=C(C)C)CO)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C

Synonyms

presqualene alcohol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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